molecular formula C18H23N3O4 B10875881 methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10875881
M. Wt: 345.4 g/mol
InChI Key: JXWFJSLPBAMQRS-UHFFFAOYSA-N
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Description

  • Methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound with a mouthful of a name! Let’s break it down:
    • The “methyl” group indicates the presence of a single carbon atom attached to three hydrogen atoms (CH₃).
    • The rest of the compound consists of a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) with various substituents.
    • The 4Z configuration refers to the geometry around a double bond.
    • The compound also contains a methoxy group (OCH₃) and an acetyl group (CH₃CO-).
  • This compound may have applications in drug discovery, as its structure suggests potential biological activity.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar pyrazole derivatives can be synthesized using methods like condensation reactions, cyclizations, and acylation.
    • Industrial production methods would likely involve large-scale synthesis using established chemical processes.
  • Chemical Reactions Analysis

      Reactivity: The compound’s reactivity depends on its functional groups. It may undergo reactions such as

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers might explore derivatives of this compound for potential drug candidates. Its pyrazole core could interact with biological targets.

      Agrochemicals: Similar compounds may have pesticidal properties.

      Materials Science: The acetyl group could make it useful in polymer chemistry.

      Bioconjugation: The methoxy group could facilitate bioconjugation reactions.

  • Mechanism of Action

    • Without specific data on this compound, we can only speculate. its pyrazole moiety suggests interactions with enzymes, receptors, or other biomolecules.
    • Further studies would be needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    • Molecular Formula : C18_{18}H23_{23}N3_3O4_4
    • Molecular Weight : 345.4 g/mol
    • CAS Number : 879056-29-8

    The compound features a complex structure that includes a pyrazole ring, which is known for its ability to interact with various biological targets.

    Pharmacological Activities

    Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including:

    • Analgesic Effects : Studies have shown that certain pyrazole derivatives can effectively reduce pain by modulating inflammatory pathways and inhibiting cyclooxygenase enzymes .
    • Anticancer Properties : Pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines. They may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
    • Anti-inflammatory Activity : this compound has been noted for its ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
    • Antimicrobial Effects : The compound has shown activity against several bacterial strains, suggesting its potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in pain and inflammation pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
    • Receptor Modulation : It might interact with various receptors, including those involved in the inflammatory response and pain perception.
    • Cell Cycle Interference : In cancer cells, it may disrupt the normal cell cycle, leading to increased apoptosis.

    Study 1: Analgesic Activity

    A study evaluated the analgesic effects of several pyrazole derivatives, including this compound. Results indicated significant pain relief in animal models compared to control groups .

    Study 2: Anticancer Efficacy

    In vitro studies demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF7). The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

    Summary of Biological Activities

    Activity TypeObserved EffectsReferences
    AnalgesicSignificant pain relief
    AnticancerInhibition of cancer cell proliferation
    Anti-inflammatoryReduction in pro-inflammatory cytokines
    AntimicrobialActivity against various bacterial strains

    Properties

    Molecular Formula

    C18H23N3O4

    Molecular Weight

    345.4 g/mol

    IUPAC Name

    methyl 2-[2-(4-methoxyphenyl)-4-(C-methyl-N-propylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate

    InChI

    InChI=1S/C18H23N3O4/c1-5-10-19-12(2)17-15(11-16(22)25-4)20-21(18(17)23)13-6-8-14(24-3)9-7-13/h6-9,20H,5,10-11H2,1-4H3

    InChI Key

    JXWFJSLPBAMQRS-UHFFFAOYSA-N

    Canonical SMILES

    CCCN=C(C)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)CC(=O)OC

    Origin of Product

    United States

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